![molecular formula C18H25ClN2O2 B7152757 2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7152757.png)
2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxides of the piperidine and pyrrolidine rings.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]propanone
- 2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]butanone
Comparison: Compared to its analogs, 2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone may exhibit unique properties due to the specific arrangement of its functional groups. These differences can influence its reactivity, stability, and interactions with biological targets, making it a compound of particular interest in various research domains.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-20-9-6-14(7-10-20)15-8-11-21(12-15)18(22)13-23-17-4-2-16(19)3-5-17/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKKNXUIQYNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCN(C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
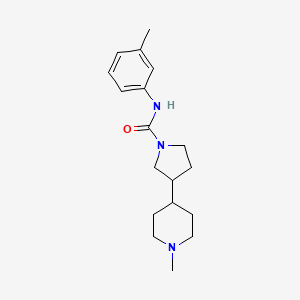
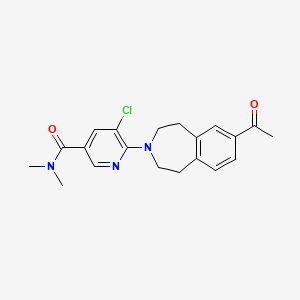
![1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B7152683.png)
![(4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7152689.png)
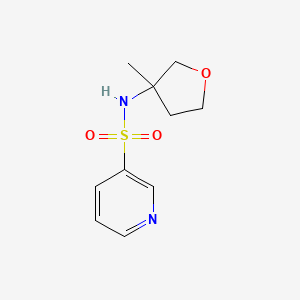
![2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole](/img/structure/B7152699.png)
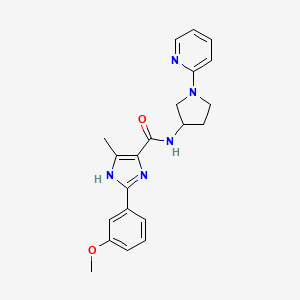
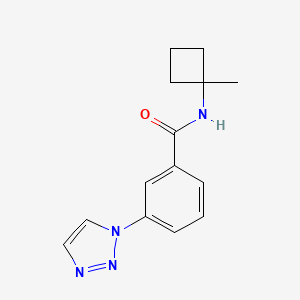
![3-(1-methylimidazol-2-yl)-N-[2-(2-methylpropanoylamino)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7152721.png)
![N-[(3-fluorophenyl)methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7152738.png)
![N-[1-(2-fluorophenyl)propan-2-yl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7152747.png)
![1-[2-(7-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7152762.png)
![(2-Cyclopropyl-1,3-thiazol-4-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7152765.png)
![N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7152766.png)
